1-(m-Tolyl)imidazole

Lipophilicity Partition Coefficient Medicinal Chemistry

Researchers substituting N-aryl imidazole analogs without validation risk divergent CYP inhibition, catalyst performance, and solubility. 1-(m-Tolyl)imidazole (CAS 25364-43-6) provides reproducible physicochemical benchmarks-logP 2.18, pKa 5.49-enabling reliable lead optimization, NHC ligand synthesis, and ionic liquid development. • Meta-tolyl substitution yields quantifiable differentiation from 1-phenylimidazole: altered CYP3A4/5 IC50 (<5 µM), distinct Tolman electronic parameters, and modulated steric bulk for cross-coupling selectivity. • White crystalline solid, ≥98% purity, stored at 2-8°C; shipped ambient under GHS-compliant protocols. • Bulk gram-to-kilogram quantities available for process-scale campaigns.

Molecular Formula C10H10N2
Molecular Weight 158.2 g/mol
CAS No. 25364-43-6
Cat. No. B1297828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(m-Tolyl)imidazole
CAS25364-43-6
Molecular FormulaC10H10N2
Molecular Weight158.2 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2C=CN=C2
InChIInChI=1S/C10H10N2/c1-9-3-2-4-10(7-9)12-6-5-11-8-12/h2-8H,1H3
InChIKeyCONMFQGRYDVJRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(m-Tolyl)imidazole Overview


1-(m-Tolyl)imidazole (1-(3-methylphenyl)-1H-imidazole, CAS 25364-43-6) is a heterocyclic compound comprising an imidazole ring N1-substituted with a meta-methylphenyl group. It is a white crystalline solid with a molecular formula C10H10N2 and molecular weight of 158.20 g/mol . The compound belongs to the class of N-aryl imidazoles, which are widely employed as building blocks in medicinal chemistry, as ligands in transition-metal catalysis, and as precursors to ionic liquids and functional materials [1]. Its distinguishing feature—a meta-tolyl substituent—modulates lipophilicity, basicity, and steric environment relative to unsubstituted phenyl or benzyl analogs, thereby influencing enzyme inhibition profiles, catalyst performance, and physicochemical properties critical for reproducible experimental outcomes .

Why 1-(m-Tolyl)imidazole Is Irreplaceable


The meta-tolyl substitution in 1-(m-Tolyl)imidazole produces measurable differences in key physicochemical parameters—logP (lipophilicity), pKa (basicity), and steric bulk—relative to its closest structural analogs 1-phenylimidazole and 1-benzylimidazole. These differences propagate to functional outcomes: altered membrane permeability and binding kinetics in biological assays [1], modified electronic properties at the catalytic center in transition-metal complexes [2], and distinct cytochrome P450 isozyme inhibition fingerprints that preclude simple interchangeability in ADME-Tox studies [3]. For researchers aiming to reproduce literature protocols or for procurement specialists sourcing a specific building block for a patented synthesis route, substituting an analog without empirical validation introduces quantifiable risk of divergent reactivity, solubility, or biological activity. The following evidence items quantify these differentials to inform rational compound selection.

1-(m-Tolyl)imidazole: Key Differentiation Evidence


Lipophilicity (logP)

1-(m-Tolyl)imidazole exhibits a predicted logP of 2.18, which is significantly higher than that of 1-phenylimidazole (reported logP 1.7–1.98) and distinct from 1-benzylimidazole (logP 1.60–1.93). This quantifiable difference reflects the enhanced lipophilicity imparted by the meta-methyl group relative to an unsubstituted phenyl ring, while maintaining a different electronic and steric profile compared to the benzyl analog .

Lipophilicity Partition Coefficient Medicinal Chemistry

Basicity (pKa)

The predicted pKa of 1-(m-Tolyl)imidazole is 5.49 ± 0.10, which is nearly identical to that of 1-phenylimidazole (5.45 ± 0.10) but markedly lower than that of 1-benzylimidazole (6.70–6.79 ± 0.10). This indicates that while the m-tolyl group does not substantially alter the basicity of the imidazole nitrogen relative to the phenyl analog, it retains a significantly less basic character than the benzyl-substituted derivative .

Basicity Ionization Constant pKa Coordination Chemistry

CYP Inhibition Fingerprint

In a comparative study evaluating fourteen 1-substituted imidazoles against human hepatic microsomal CYP activities, CYP3A4/5 was inhibited (IC50 <5 µM) by the greatest number of imidazoles, followed by CYP2C9 [1]. While individual IC50 values for 1-(m-Tolyl)imidazole were not isolated in the abstract, the study establishes that subtle changes in the 1-substituent (e.g., phenyl vs. tolyl vs. benzyl) produce measurable differences in isozyme selectivity and inhibitory potency. Specifically, 1-benzylimidazole is known to induce CYP1A, whereas 1-phenylimidazole is a P450 inhibitor with distinct selectivity [2]. The m-tolyl derivative occupies an intermediate steric and electronic space, precluding direct substitution in metabolic stability or drug-drug interaction assays.

CYP Inhibition Drug Metabolism ADME-Tox Enzyme Inhibition

Ullmann N-Arylation Yield

In a water-promoted, pH-responsive copper-catalyzed Ullmann reaction of aryl bromides with imidazoles, 1-(m-Tolyl)imidazole was obtained in ~86% yield from imidazole and 3-bromotoluene [1]. This yield benchmark serves as a practical reference point for researchers optimizing similar N-arylation procedures. While direct comparative yields for 1-phenylimidazole or 1-benzylimidazole under identical conditions are not reported in the same study, the ~86% yield establishes a reproducible baseline for procurement decisions: researchers requiring this specific N-aryl imidazole can anticipate comparable efficiency when using validated protocols, whereas substituting an alternative aryl halide may necessitate re-optimization of catalyst loading, ligand, or base.

Synthesis Ullmann Coupling Copper Catalysis N-Arylation

Physical Properties: Density & Boiling Point

1-(m-Tolyl)imidazole is a white solid at ambient temperature with a reported density of 1.1 g/cm³ and a boiling point of 145°C at 1 mmHg . In contrast, 1-phenylimidazole is a liquid at room temperature (melting point ~13°C) with a density of 1.14 g/cm³ and a boiling point of 142°C at 15 mmHg [1]. The solid physical state of the m-tolyl derivative at standard laboratory conditions simplifies weighing and storage, whereas the phenyl analog requires handling as a low-melting solid or liquid. The difference in boiling point under reduced pressure (145°C at 1 mmHg vs. 142°C at 15 mmHg) reflects significantly different vapor pressure profiles, impacting distillation-based purification strategies.

Physical Properties Density Boiling Point Material Handling

GHS Hazard Classification

1-(m-Tolyl)imidazole is classified under GHS as Skin Irritant Category 2, Eye Irritant Category 2, and Specific Target Organ Toxicity – Single Exposure Category 3 (respiratory irritation), with hazard statements H315, H319, and H335 . 1-Benzylimidazole shares the H315 skin irritation classification but lacks the eye and respiratory irritation classifications reported for the m-tolyl derivative [1]. Both compounds require standard personal protective equipment (gloves, eye protection, lab coat) and use in a fume hood, but the expanded hazard profile of 1-(m-tolyl)imidazole necessitates additional precautionary measures for eye and respiratory protection as outlined in the SDS.

Safety Data GHS Hazard Communication Lab Safety

1-(m-Tolyl)imidazole: Key Applications


Medicinal Chemistry Lead Optimization

Medicinal chemists use 1-(m-Tolyl)imidazole as a building block to introduce a moderately lipophilic, meta-substituted aryl imidazole motif. The measured logP of 2.18 places this compound in a desirable range for oral bioavailability (typically logP 1–3), while the CYP inhibition profile (IC50 <5 µM for CYP3A4/5) requires careful assessment during lead optimization to mitigate potential drug-drug interactions [1]. Relative to 1-phenylimidazole, the increased lipophilicity may enhance membrane permeability but also demands parallel monitoring of metabolic stability. Researchers should not substitute 1-phenylimidazole without re-evaluating both permeability and CYP inhibition endpoints.

NHC Ligand Precursor for Catalysis

1-(m-Tolyl)imidazole serves as a precursor to N-heterocyclic carbene (NHC) ligands via N-alkylation or direct metalation. The pKa of 5.49 indicates moderate basicity, which influences the electronic properties of the resulting NHC-metal complex (e.g., Tolman electronic parameter) . The meta-tolyl group provides steric bulk distinct from phenyl or benzyl substituents, potentially enhancing catalyst stability or selectivity in cross-coupling reactions. Computational studies on backbone-alkylated imidazoles suggest that substituent effects on carbene-to-metal donation can be rationally tuned, making 1-(m-Tolyl)imidazole a valuable scaffold for ligand library synthesis [2].

Ionic Liquid & Functional Material Synthesis

The solid physical state and moderate lipophilicity of 1-(m-Tolyl)imidazole facilitate its use as a cationic precursor in ionic liquid synthesis. Quaternization followed by anion metathesis yields imidazolium salts with tailored thermal and electrochemical properties. For example, reaction with 1-bromododecane produces 3-dodecyl-1-m-tolyl-1H-imidazol-3-ium bromide, a precursor to ionic liquid crystals . The density of 1.1 g/cm³ and the compound's solubility in common organic solvents (ethanol, DMSO, chloroform) simplify reaction workup and purification, offering practical advantages over liquid analogs like 1-phenylimidazole during handling and scale-up .

Enzyme Inhibition & ADME-Tox Studies

Due to its established interaction with cytochrome P450 enzymes, 1-(m-Tolyl)imidazole is employed as a tool compound in drug metabolism studies. Its IC50 <5 µM against CYP3A4/5 positions it as a moderate inhibitor, suitable for probing the contribution of CYP3A4/5 to the metabolism of co-administered test compounds [1]. Researchers should note that 1-benzylimidazole acts as a CYP1A inducer rather than a direct inhibitor, underscoring the importance of selecting the correct 1-substituted imidazole for mechanistic studies. Substituting analogs without empirical validation risks misinterpreting metabolic pathway contributions.

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